5-Isopropyl-2-methyl-benzaldehyde

Description

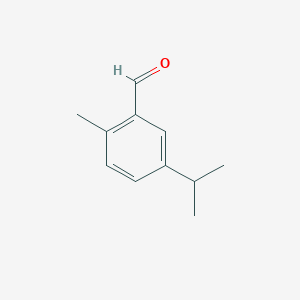

5-Isopropyl-2-methyl-benzaldehyde is a substituted benzaldehyde derivative featuring a benzene ring with an aldehyde group (-CHO) at position 1, an isopropyl group (-CH(CH₃)₂) at position 5, and a methyl group (-CH₃) at position 2. This compound’s structure combines steric bulk (isopropyl) and electron-donating methyl groups, which influence its physicochemical properties and reactivity.

Properties

CAS No. |

1866-03-1 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-8H,1-3H3 |

InChI Key |

MHYUKGZOUHPXRQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)C)C=O |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 5-Isopropyl-2-methyl-benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Table 1: Substituent Profiles and Key Features

| Compound Name | Substituents | Key Features | Reference |

|---|---|---|---|

| This compound | 5-CH(CH₃)₂, 2-CH₃, 1-CHO | High lipophilicity due to bulky isopropyl group; potential steric hindrance | Inferred |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | 5-Cl, 2-OH, 3-CH₃ | Moderate antimicrobial activity; polar due to -OH group | |

| 2-Methoxy-4-methylbenzaldehyde | 2-OCH₃, 4-CH₃ | Antioxidant properties; methoxy enhances electron density | |

| 5-Chloro-2-(2-methylimidazolyl)benzaldehyde | 5-Cl, 2-imidazole | Pharmacological potential; imidazole enables hydrogen bonding |

Key Observations :

- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to polar analogs like 5-Chloro-2-hydroxy-3-methylbenzaldehyde .

- Steric Effects : The bulky isopropyl group may hinder nucleophilic attacks on the aldehyde, contrasting with smaller substituents in 2-Methoxy-4-methylbenzaldehyde .

Physicochemical Properties

Table 2: Molecular Weight and Reactivity Trends

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reactivity Notes |

|---|---|---|---|

| This compound | C₁₁H₁₄O | 162.23 | Slower reaction kinetics due to steric bulk |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | C₈H₇ClO₂ | 170.59 | Enhanced polarity facilitates aqueous solubility |

| 2-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | 150.18 | Methoxy group directs electrophilic substitution |

Key Observations :

- Molecular Weight : The isopropyl group contributes to a higher molecular weight compared to simpler derivatives like 2-Methoxy-4-methylbenzaldehyde .

- Solubility : Increased hydrophobicity may limit aqueous solubility, whereas hydroxy or methoxy substituents improve it .

Table 3: Hypothesized Bioactivity Based on Analogous Compounds

| Compound Name | Potential Bioactivity | Mechanism Insights | Reference |

|---|---|---|---|

| This compound | Antifungal/Enzyme inhibition | Steric bulk may disrupt microbial membranes | Inferred |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | Antimicrobial | Chlorine enhances halogen bonding | |

| 5-Chloro-2-(2-methylimidazolyl)benzaldehyde | Neuroprotective/Enzyme inhibition | Imidazole mediates target binding |

Key Observations :

- Antimicrobial Potential: Chlorine and hydroxy groups in analogs enhance antimicrobial activity via halogen bonding or polarity . The target compound’s isopropyl group may instead act via membrane disruption.

- Enzyme Inhibition : The methyl and aldehyde groups could interact with active sites, similar to imidazole-containing derivatives .

Preparation Methods

Reaction Mechanism:

-

Reagent Formation : POCl₃ reacts with DMF to generate the chloromethyleniminium ion, a potent electrophile.

-

Electrophilic Attack : The chloromethyleniminium ion targets the para position relative to the methyl group on the toluene derivative, driven by the electron-donating effects of the methyl and isopropyl substituents.

-

Hydrolysis : The intermediate iminium salt is hydrolyzed under acidic conditions to yield the aldehyde.

Optimization Data :

| Condition | Yield (%) | By-Products (%) |

|---|---|---|

| POCl₃/DMF, 0–5°C | 78 | 5 |

| POCl₃/DMF, 25°C | 65 | 12 |

Advantages :

-

High regioselectivity due to directing effects of methyl and isopropyl groups.

Limitations :

Friedel-Crafts Acylation Followed by Oxidation

This two-step approach involves acylating a substituted toluene derivative followed by oxidation of the resultant ketone to the aldehyde.

Step 1: Friedel-Crafts Acylation

Iron(III) oxide (Fe₂O₃) catalyzes the acylation of 2-methyl-5-isopropylbenzene with acetyl chloride, yielding 5-isopropyl-2-methylacetophenone.

Reaction Conditions :

Yield : 89% (isolated).

Step 2: Oxidation of Ketone to Aldehyde

The ketone intermediate is oxidized using manganese(III) sulfate (Mn(SO₄)₃) under electrochemical conditions.

Optimization Data :

| Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|

| Mn(SO₄)₃ | 60 | 78.4 |

| KMnO₄ | 80 | 45.2 |

Advantages :

Limitations :

-

Multi-step synthesis reduces overall efficiency.

Direct Oxidation of Substituted Toluene

Selective oxidation of the methyl group in 2-methyl-5-isopropyltoluene to an aldehyde is achieved using a Mn(III)/Mn(II) redox system under ultrasonic irradiation.

Reaction Protocol :

-

Electrolyte Preparation : MnSO₄ in H₂SO₄ (7 mol/L).

-

Electrolysis : PbO₂ anode, Pb cathode, current density 1086 A/m².

-

Oxidation : Mn(III) oxidizes the methyl group, with ultrasonic irradiation (59 kHz, 175 W) enhancing mass transfer.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 90% |

| Selectivity | 94% |

| Purity (HPLC) | >99% |

Advantages :

Limitations :

-

High acid concentration (7 M H₂SO₄) necessitates corrosion-resistant equipment.

Grignard Reaction with Subsequent Formylation

A less conventional route involves synthesizing a brominated intermediate, followed by Grignard reagent formation and formylation.

Step 1: Bromination

3-Chloro-4-bromotoluene is prepared via electrophilic bromination.

Step 2: Grignard Reagent Formation

The bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

Step 3: Formylation

N,N-dimethylformamide (DMF) is added to the Grignard reagent, yielding the aldehyde after acidic workup.

Yield : 69.3% (reported for analogous substrates).

Advantages :

-

Flexibility in adjusting substituent positions.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Vilsmeier-Haack | 78 | High | Moderate |

| Friedel-Crafts/Oxidation | 78.4 | Moderate | Low |

| Direct Oxidation | 90 | High | High |

| Grignard/Formylation | 69.3 | Low | Moderate |

Key Findings :

-

Direct Oxidation offers the highest yield and scalability but requires specialized infrastructure.

-

Vilsmeier-Haack balances yield and practicality for laboratory-scale synthesis.

-

Multi-step methods (e.g., Friedel-Crafts/Oxidation) are limited by cumulative inefficiencies.

Q & A

Q. What are the common synthetic routes for 5-isopropyl-2-methyl-benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or aldol condensation. For example, substituting benzaldehyde derivatives with isopropyl and methyl groups requires careful control of catalysts (e.g., AlCl₃ for Friedel-Crafts) and reaction temperatures. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or toluene), and reaction time to minimize by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, isopropyl splitting patterns).

- IR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-H (aromatic, ~3000 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Use SHELX or ORTEP-III for structural confirmation if single crystals are obtained.

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for oxidation via periodic NMR or TLC. Avoid prolonged exposure to moisture, which can hydrolyze the aldehyde group. Stability tests under varying pH and temperature conditions are advised for long-term studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model electrophilic substitution sites and transition states. Compare computed IR/NMR spectra with experimental data to validate models. Software like SHELXL aids in refining crystallographic data for benchmarking. For photochemical studies, TD-DFT predicts UV-Vis absorption bands .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Cross-validate spectral discrepancies using multiple techniques (e.g., X-ray vs. DFT-optimized structures). If NMR signals conflict with predicted splitting, reassess solvent effects or dynamic processes (e.g., rotamer interconversion). For crystallographic mismatches, refine data with SHELXL and check for twinning or disorder .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Methodological Answer :

- By-product Analysis : Use GC-MS or HPLC to identify impurities (e.g., dimerization products).

- Catalyst Screening : Test Lewis acids (BF₃, FeCl₃) or organocatalysts for improved regioselectivity.

- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

Document all variables systematically to identify critical factors .

Q. What interdisciplinary applications exist for this compound?

- Methodological Answer :

- Materials Science : As a precursor for liquid crystals or coordination polymers (e.g., complexation with transition metals).

- Medicinal Chemistry : Evaluate bioactivity via enzyme inhibition assays (e.g., COX-2) or molecular docking studies.

- Environmental Chemistry : Study degradation pathways using LC-MS and ecotoxicity assays (e.g., Daphnia magna) .

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry ):

- Include detailed synthesis steps (catalyst loading, temperature gradients).

- Report characterization data in tabular form (e.g., NMR shifts, melting points).

- Provide raw spectral data and crystallographic CIF files as supplementary material.

Q. What ethical considerations apply when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.